molecular formula C4H8S2 B1582784 Ethyl dithioacetate CAS No. 870-73-5

Ethyl dithioacetate

Cat. No. B1582784
CAS RN: 870-73-5
M. Wt: 120.2 g/mol
InChI Key: KCOPWUJJPSTRIZ-UHFFFAOYSA-N
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Description

Ethyl dithioacetate is an alkyl dithioester . It reacts with 5,6-diamino-1,3-dimethyluracil to yield the purine derivative . Raman spectra of this compound have been recorded as a function of temperature in the liquid phase and in the solid phase at low temperature .


Synthesis Analysis

This compound may be used in the preparation of N-thioacetylamino acids . In a study, ethyl diazoacetate was synthesized from glycine ethyl ester and sodium nitrite in a biphasic system of dichloromethane and an aqueous sodium acetate buffer .


Molecular Structure Analysis

The molecular formula of this compound is C4H8S2 . The linear formula is CH3CSSCH2CH3 . The molecular weight is 120.24 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.048 g/mL at 25 °C . The boiling point is 61 °C/23 mmHg . The refractive index is n20/D 1.568 .

Scientific Research Applications

Rotational Isomers

Ethyl dithioacetate (CH3CS2C2H5) demonstrates interesting properties in its rotational isomers. Raman spectroscopy studies have revealed the presence of multiple conformers in its liquid phase. This finding suggests potential applications in fields where molecular conformation is critical, such as material sciences and pharmaceuticals (Verma et al., 1981).

Thioacetalization Reactions

This compound has been employed in thioacetalization reactions of aldehydes with thiols/thiophenols at room temperature, utilizing ethyl lactate as the reaction medium. This demonstrates its utility in green chemistry and sustainable approaches to chemical synthesis (Wan, Jing, & Liu, 2016).

Synthesis of Pyrazole Carboxylates

This compound has been used in the synthesis of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates. These compounds have shown significant analgesic and anti-inflammatory activities in pharmacological studies, highlighting its role in medicinal chemistry (Thore, Gupta, & Baheti, 2016).

Vibrational Spectra Studies

Vibrational spectra and rotational isomerism studies of this compound have contributed to a deeper understanding of its molecular structure. Such studies are essential in fields like spectroscopy and molecular physics (Carey, Lee, Ozaki, & Storer, 1985).

Aldol Reactions

In chemical synthesis, this compound has been used in aldol reactions, showing diastereofacial selectivity. This property is significant for the synthesis of complex organic molecules, particularly in stereoselective synthesis (Meyers & Walkup, 1985).

Acid Catalyzed Substitution

This compound undergoes acid-catalyzed substitution, demonstrating stereoselective properties. This is relevant in organic synthesis where control over stereochemistry is crucial (Painter, 1965).

Furanoside Synthesis

The compound has also been used in the synthesis of furanosides, showcasing its versatility in carbohydrate chemistry (Mcauliffe & Hindsgaul, 1997).

Novel Cycloaromatization

This compound has been involved in novel cycloaromatization reactions, leading to the synthesis of unique organic compounds (Datta, Ila, & Junjappa, 1988).

Radical Cation Studies

Studies on the radical cation of this compound contribute to the understanding of its electronic properties, which is significant in physical chemistry and materials science (Rhodes, 1988).

Bioactive Potentials

This compound derivatives have been explored for their bioactive potentials, such as antioxidant and anti-inflammatory activities, in various biological studies. This highlights its relevance in biochemistry and pharmacology (Chakraborty & Joy, 2019).

Safety and Hazards

Ethyl dithioacetate is classified as a flammable liquid and vapor . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment . In case of contact with skin or eyes, rinse thoroughly with plenty of water .

Relevant Papers

  • A paper titled “The Raman and resonance Raman spectra of some substituted dialkyl …” discusses the Raman and resonance Raman spectra of ethyl dithiotrimethylacetate and tert-butyl dithioacetate .
  • Another paper titled “this compound 98 870-73-5 - MilliporeSigma” provides general information about this compound .

Mechanism of Action

Target of Action

Ethyl dithioacetate is an alkyl dithioester The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The mode of action of this compound involves its reaction with other compounds. For instance, it reacts with 5,6-diamino-1,3-dimethyluracil to yield the purine derivative

Biochemical Pathways

It is known that this compound may be used in the preparation of n-thioacetylamino acids , suggesting a role in the modification of amino acids and potentially influencing protein synthesis or function.

Result of Action

It is known that this compound can react with certain compounds to yield derivatives

Biochemical Analysis

Biochemical Properties

Ethyl dithioacetate is known to interact with various biomolecules. It reacts with 5,6-diamino-1,3-dimethyluracil to yield the purine derivative . This interaction suggests that this compound may play a role in nucleotide metabolism.

Cellular Effects

Given its reactivity with biomolecules such as 5,6-diamino-1,3-dimethyluracil , it is plausible that this compound could influence cellular processes such as gene expression and cellular metabolism.

Molecular Mechanism

It is known to react with 5,6-diamino-1,3-dimethyluracil to form a purine derivative , suggesting that it may interact with enzymes involved in nucleotide metabolism.

Metabolic Pathways

Its reaction with 5,6-diamino-1,3-dimethyluracil suggests a potential role in nucleotide metabolism .

properties

IUPAC Name

ethyl ethanedithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S2/c1-3-6-4(2)5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOPWUJJPSTRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00236049
Record name Ethyl dithioacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870-73-5
Record name Ethyl ethane(dithioate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl dithioacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl dithioacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl dithioacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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